Lithium;2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]acetate
Description
Lithium;2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]acetate is a lithium salt of a thiazole-derived acetic acid. The compound features a 1,3-thiazole core substituted at the 2-position with a 4-(trifluoromethoxy)anilino group and at the 4-position with an acetate moiety. The trifluoromethoxy (-OCF₃) group is a key structural element, contributing to its electronic and lipophilic properties. Lithium as a counterion enhances solubility in polar solvents, making it suitable for applications in medicinal chemistry or materials science .
Properties
IUPAC Name |
lithium;2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O3S.Li/c13-12(14,15)20-9-3-1-7(2-4-9)16-11-17-8(6-21-11)5-10(18)19;/h1-4,6H,5H2,(H,16,17)(H,18,19);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKNNBIWBHTDOV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC(=CC=C1NC2=NC(=CS2)CC(=O)[O-])OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3LiN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Lithium;2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]acetate typically involves multiple steps. One common method includes the reaction of 4-(trifluoromethoxy)aniline with a thiazole derivative under specific conditions to form the intermediate compound. This intermediate is then reacted with lithium acetate to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
Lithium;2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The thiazole ring and trifluoromethoxy group can participate in substitution reactions, often using reagents like halogens or organometallic compounds
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Lithium;2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets. The thiazole ring can interact with biological macromolecules, while the trifluoromethoxy group enhances its binding affinity and stability . The lithium ion may also play a role in modulating the compound’s activity by affecting ionic balance and signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of this compound can be categorized based on substituents on the thiazole ring, counterions, and appended functional groups. Below is a detailed comparison:
Structural Analogues with Varied Substituents
Notes:
- Target vs. 10h: The target compound replaces the urea linkage in 10h with a direct anilino group, reducing hydrogen-bonding capacity but improving synthetic accessibility. The lithium salt enhances aqueous solubility compared to the ethyl ester .
- Target vs.
Counterion Variations
Notes:
- Lithium salts are preferred for ionic conductivity in battery applications, while ester derivatives (e.g., ethyl) are common intermediates in drug synthesis .
Biological Activity
Lithium;2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]acetate (CAS Number: 2137630-74-9) is a synthetic organic compound that combines lithium with a thiazole derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity based on various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 324.2 g/mol. The presence of the trifluoromethoxy group and thiazole ring significantly influences its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2137630-74-9 |
| Molecular Formula | C₁₂H₈F₃LiN₂O₃S |
| Molecular Weight | 324.2 g/mol |
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The trifluoromethoxy group enhances membrane permeability, allowing the compound to interact with enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing physiological processes such as inflammation and apoptosis.
- Antimicrobial Activity : Compounds containing thiazole rings have demonstrated significant antimicrobial properties against pathogens like Mycobacterium tuberculosis .
Antitumor Activity
Research indicates that thiazole derivatives exhibit promising antitumor activity. For example, a study highlighted that compounds similar to this compound showed effective cytotoxicity against various cancer cell lines. The structure–activity relationship (SAR) analysis revealed that the thiazole moiety is crucial for this activity:
- IC50 Values : Some derivatives exhibited IC50 values lower than 1 µg/mL against specific cancer cell lines .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Minimum Inhibitory Concentrations (MICs) : Thiazole derivatives have shown MICs in the sub-micromolar range against Mycobacterium tuberculosis, indicating potent antibacterial effects .
Case Studies
-
Antitumor Efficacy :
- A study evaluated the effectiveness of thiazole-containing compounds against Jurkat T cells and HT29 colon cancer cells. The results indicated that certain structural modifications significantly enhanced cytotoxicity, suggesting that this compound could be optimized for better therapeutic outcomes .
-
Antimicrobial Testing :
- Another investigation focused on the antimicrobial potential of thiazole derivatives, including this compound. The study found that these compounds exhibited comparable activity to standard antibiotics like norfloxacin, highlighting their potential in treating resistant bacterial strains .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Lithium;2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]acetate?
- Methodological Answer : The compound can be synthesized via a multi-step approach involving:
Condensation : React 4-(trifluoromethoxy)aniline with a thiazole-4-yl acetate precursor under reflux in ethanol with glacial acetic acid as a catalyst (similar to methods in and ).
Lithiation : Introduce lithium via ion exchange using lithium carbonate or hydroxide in a polar aprotic solvent (e.g., DMF) .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol/water mixtures.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Key Techniques :
- NMR : NMR to verify the trifluoromethoxy group (−OCF) and NMR for thiazole ring protons (δ 6.8–7.5 ppm) .
- FT-IR : Identify carbonyl (C=O) and C-F stretches (~1250 cm) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (if crystalline) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during synthesis?
- Variables to Test :
Solvent Systems : Compare ethanol ( ) vs. DMF (higher polarity for better lithium solubility) .
Catalysts : Evaluate glacial acetic acid ( ) vs. p-toluenesulfonic acid for faster condensation .
Reaction Time : Extend reflux duration beyond 4 hours ( ) to monitor byproducts via TLC .
Q. How should researchers address contradictions in biological activity data for this compound?
- Case Study : If antimicrobial assays (e.g., against S. aureus) show variability:
Replicate Experiments : Ensure consistency in microbial strain preparation and incubation conditions .
Structural Confirmation : Re-analyze purity via HPLC ( recommends ≥95% purity thresholds) .
Mechanistic Reassessment : Link discrepancies to SAR variations (e.g., trifluoromethoxy group’s electron-withdrawing effects) .
Q. What computational strategies predict this compound’s binding affinity for target proteins?
- Methods :
Docking Simulations : Use AutoDock Vina with crystal structures of bacterial enzymes (e.g., dihydrofolate reductase) .
MD Simulations : Analyze stability of ligand-protein complexes in explicit solvent (GROMACS) .
QSAR Modeling : Corrogate electronic descriptors (e.g., Hammett σ for −OCF) with bioactivity data .
Q. What are the degradation pathways of this compound under physiological conditions?
- Experimental Design :
pH Stability : Incubate in buffers (pH 2–9) and monitor via LC-MS for hydrolysis products (e.g., free thiazole or acetate) .
Thermal Stress : Heat at 40–80°C to identify thermal decomposition intermediates .
Oxidative Stability : Expose to HO or cytochrome P450 mimics to detect hydroxylated metabolites .
Q. How can researchers validate the compound’s selectivity in enzyme inhibition assays?
- Methodology :
Panel Screening : Test against related enzymes (e.g., COX-1 vs. COX-2) to assess off-target effects .
IC Comparisons : Use fluorogenic substrates for kinetic assays (lower IC indicates higher potency) .
Crystallographic Evidence : Co-crystallize with target enzymes to confirm binding mode ( methodology) .
Methodological Considerations
Q. What strategies ensure reproducibility in SAR studies for derivatives of this compound?
- Best Practices :
- Standardized Assays : Use fixed cell lines (e.g., HEK293) and consistent ATP levels in kinase assays .
- Control Groups : Include positive/negative controls (e.g., known inhibitors) in every experiment .
- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for public datasets .
Q. How to design a stability study for long-term storage of this compound?
- Protocol :
Storage Conditions : Test under argon (−20°C), desiccated (room temp), and light-protected vs. exposed .
Stability Indicators : Monitor color changes, precipitate formation, and NMR/LC-MS profile shifts monthly .
Excipient Screening : Add stabilizers (e.g., trehalose) to lyophilized formulations for enhanced shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
